Cas no 649729-57-7 (1,3-Benzenediol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-)
649729-57-7 structure
Product Name:1,3-Benzenediol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
CAS No:649729-57-7
MF:C18H13N5O4
MW:363.326923131943
CID:410422
PubChem ID:136272625
Update Time:2025-04-19
1,3-Benzenediol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
- 3-hydroxy-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]hydrazinylidene]cyclohexa-2,5-dien-1-one
- 649729-57-7
- DTXSID90800339
- 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one
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- Inchi: 1S/C18H13N5O4/c24-16-9-10-17(18(25)11-16)22-21-13-3-1-12(2-4-13)19-20-14-5-7-15(8-6-14)23(26)27/h1-11,24-25H/b20-19+,22-21+
- InChI Key: HDWKKFIZHQYLMU-DKHHWMATSA-N
- SMILES: OC1C=C(C=CC=1/N=N/C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 363.09689
- Monoisotopic Mass: 363.09675391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 136Ų
Experimental Properties
- PSA: 133.04
1,3-Benzenediol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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